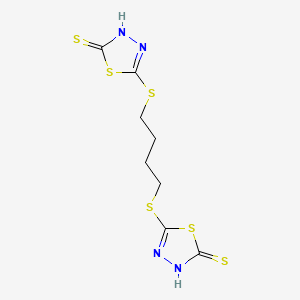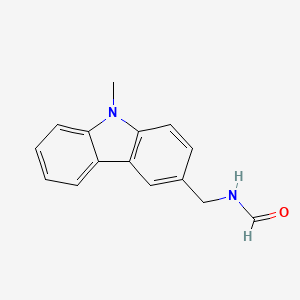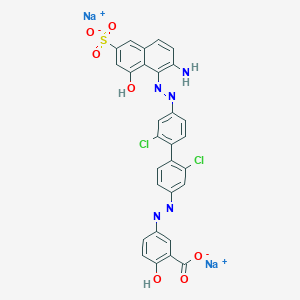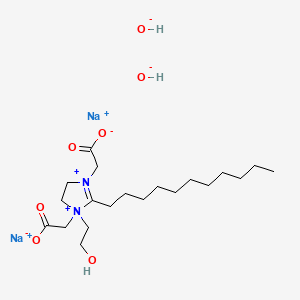
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is a complex organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents . The presence of the imidazolium ring imparts significant chemical stability and versatility, making this compound useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide typically involves the reaction of an imidazole derivative with a long-chain alkyl halide, followed by carboxymethylation and hydroxylation . The reaction conditions often require the use of strong bases such as sodium hydroxide and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves a multi-step process that includes the initial synthesis of the imidazole derivative, followed by alkylation, carboxymethylation, and hydroxylation . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide involves its interaction with various molecular targets, including enzymes and proteins . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function . The imidazolium ring plays a crucial role in these interactions by providing a stable and versatile framework for binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is unique due to its combination of carboxymethyl and hydroxyethyl groups, which provide additional functionalization and reactivity compared to other imidazolium-based ionic liquids . This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
68527-99-1 |
|---|---|
Molekularformel |
C20H38N2Na2O7 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
disodium;2-[3-(carboxylatomethyl)-3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazole-1,3-diium-1-yl]acetate;dihydroxide |
InChI |
InChI=1S/C20H36N2O5.2Na.2H2O/c1-2-3-4-5-6-7-8-9-10-11-18-21(16-19(24)25)12-13-22(18,14-15-23)17-20(26)27;;;;/h23H,2-17H2,1H3;;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
WVICFZOLLSKIAW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC1=[N+](CC[N+]1(CCO)CC(=O)[O-])CC(=O)[O-].[OH-].[OH-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


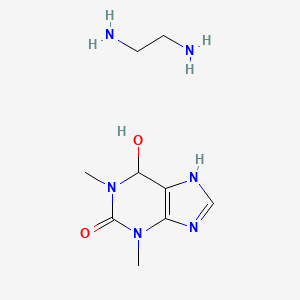
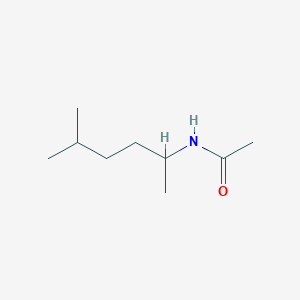
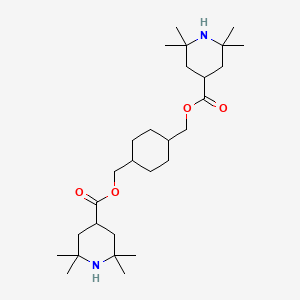
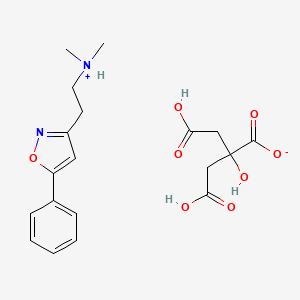

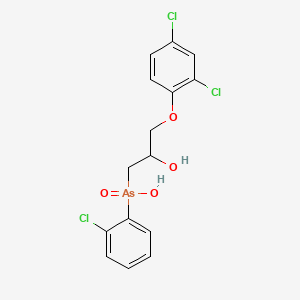
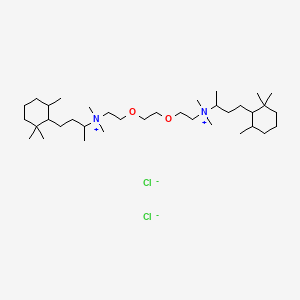
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

